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molecular formula C8H11NO B8436601 2-(3-Cyclohexen-1-yl)-2-hydroxyacetonitrile

2-(3-Cyclohexen-1-yl)-2-hydroxyacetonitrile

Cat. No. B8436601
M. Wt: 137.18 g/mol
InChI Key: LQJWFZZZEHGMBZ-UHFFFAOYSA-N
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Patent
US04430337

Procedure details

3-Cyclohexene-1-carbaldehyde (11.7 ml. 0.1 mole) and sodium bisulfite (15.5 g., 0.15 mole) were combined with 150 ml. of H2O and heated at 50°-60° C. for 2 hours. The mixture was cooled to 5° C. and added dropwise over 10 minutes to a cold solution of KCN (19.5 g., 0.3 mole) in 50 ml. H2O. The mixture was warmed to 20° C., KCN (6.5 g., 0.1 mole) added as a solid, stirred for 10 minutes, and product extracted into 100 ml. ethyl acetate. The ethyl acetate extract was washed with brine and evaporated to yield title product as an oil, 8.5 g., Rf (5:1 hexane:ethyl acetate/5% CH3CO2H) 0.5.
Quantity
11.7 mL
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Name
Quantity
19.5 g
Type
reactant
Reaction Step Three
Name
Quantity
6.5 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:7]=[O:8])[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1.S(=O)(O)[O-].[Na+].[C-:14]#[N:15].[K+]>O>[CH:1]1([CH:7]([OH:8])[C:14]#[N:15])[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
11.7 mL
Type
reactant
Smiles
C1(CC=CCC1)C=O
Step Two
Name
Quantity
15.5 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Three
Name
Quantity
19.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Four
Name
Quantity
6.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 20° C.
EXTRACTION
Type
EXTRACTION
Details
product extracted into 100 ml
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
WASH
Type
WASH
Details
was washed with brine
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(CC=CCC1)C(C#N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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